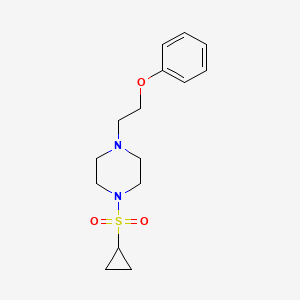![molecular formula C17H20N4O3S B12237103 3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12237103.png)
3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine core substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl-pyridine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridazine core, followed by the introduction of the cyclopropyl group and the methoxy group. The final step involves the attachment of the pyrrolidinyl-pyridine sulfonyl moiety.
Synthesis of Pyridazine Core: The pyridazine core can be synthesized through a condensation reaction between hydrazine and a suitable dicarbonyl compound under acidic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane.
Attachment of Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of Pyrrolidinyl-Pyridine Sulfonyl Moiety: The final step involves the coupling of the pyridazine core with the pyrrolidinyl-pyridine sulfonyl moiety using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Chemical Biology: It is used in chemical biology to probe and manipulate biological systems.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
- 3-Methyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
Uniqueness
3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C17H20N4O3S/c22-25(23,15-2-1-8-18-10-15)21-9-7-13(11-21)12-24-17-6-5-16(19-20-17)14-3-4-14/h1-2,5-6,8,10,13-14H,3-4,7,9,11-12H2 |
InChI Key |
SPAMGCBCCLOXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237039.png)
![N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12237040.png)

![N-(cyclohexylmethyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12237058.png)
![1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12237064.png)
![3-(difluoromethyl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B12237068.png)
![4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12237075.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12237083.png)
![1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B12237086.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B12237087.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12237099.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237111.png)
![5-fluoro-N,6-dimethyl-N-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237115.png)
